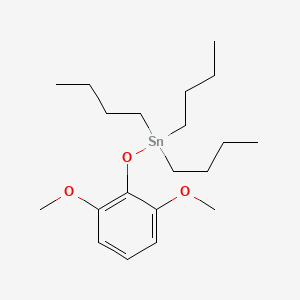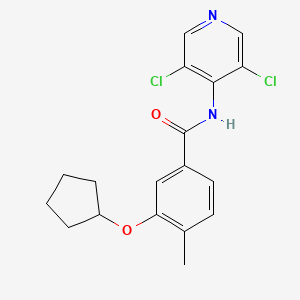
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide is a complex organic compound that features a cyclopentyloxy group, a dichloropyridinyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopentyloxy Group: This step involves the reaction of cyclopentanol with an appropriate halide under basic conditions to form the cyclopentyloxy group.
Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Coupling with 4-Methylbenzamide: The final step involves coupling the cyclopentyloxy and dichloropyridinyl intermediates with 4-methylbenzamide under amide bond-forming conditions, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide: shares structural similarities with other benzamide derivatives and pyridine-containing compounds.
Trifluoromethylpyridine Derivatives: These compounds also contain a pyridine ring and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
Structural Features: The combination of a cyclopentyloxy group, dichloropyridinyl group, and methylbenzamide moiety is unique and imparts specific chemical and biological properties.
Applications: The compound’s unique structure allows for diverse applications in various fields, making it a valuable research tool and potential therapeutic agent.
Properties
CAS No. |
163619-15-6 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11-6-7-12(8-16(11)24-13-4-2-3-5-13)18(23)22-17-14(19)9-21-10-15(17)20/h6-10,13H,2-5H2,1H3,(H,21,22,23) |
InChI Key |
KTOUPOVYOXEPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
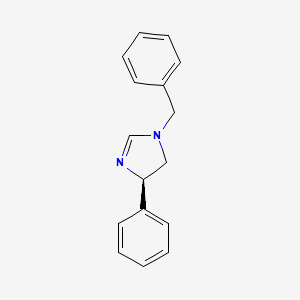
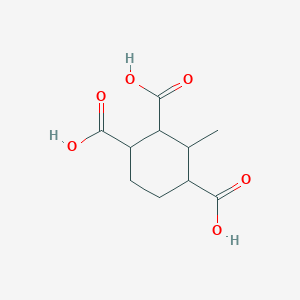
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
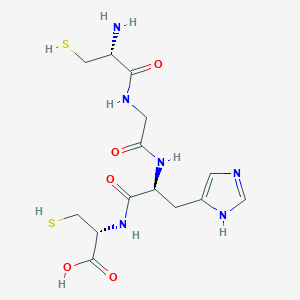
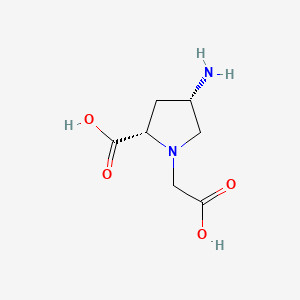
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
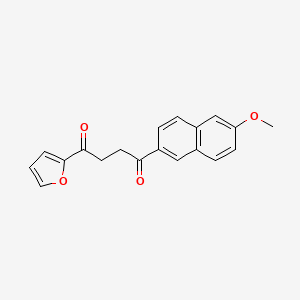
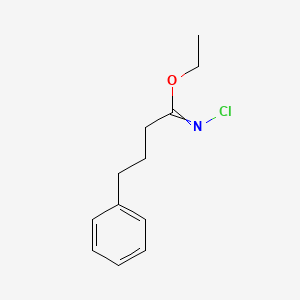
silane](/img/structure/B12561705.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
